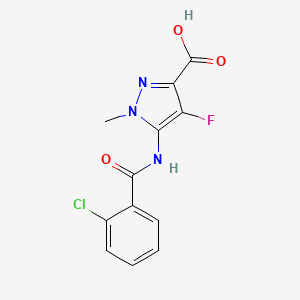
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of benzoic acid with ammonia or amines . A catalyst may be used to facilitate the reaction .Molecular Structure Analysis
Benzamides have a planar molecular structure due to the conjugation of the amide group with the benzene ring . The exact structure would depend on the specific substituents attached to the benzene ring and the amide nitrogen .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and the corresponding amine . They can also participate in coupling reactions to form larger organic molecules .Physical And Chemical Properties Analysis
Benzamides are typically solid at room temperature and have varying degrees of solubility in water and organic solvents . The exact physical and chemical properties would depend on the specific substituents on the benzene ring and the amide nitrogen .Scientific Research Applications
Cancer Research
Compounds structurally related to "5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid" have been studied for their potential as cancer therapeutics. For instance, aurora kinase inhibitors, which share some structural features with the compound , have been identified as promising agents for cancer treatment due to their ability to inhibit specific enzymes involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Antifungal Activity
Research into pyrazole derivatives has demonstrated significant antifungal activities against a variety of fungal pathogens, suggesting potential applications in agriculture and pharmaceuticals to combat fungal infections. A study on novel pyrazole-carboxylic acid derivatives highlighted their efficacy against several important fruit and crop disease fungi, indicating the value of these compounds in developing new antifungal agents (Hao Liu et al., 2020).
Fluorination Techniques
Fluorinated compounds, including those with pyrazole-carboxylic acid frameworks, are of interest in organic chemistry due to their potential applications in drug design and development. A study on the decarboxylative fluorination of heteroaromatic carboxylic acids, similar in function to the compound , offers insights into methodologies for introducing fluorine atoms into organic molecules, which is valuable for enhancing drug properties such as stability and bioavailability (Xi Yuan et al., 2017).
Luminescent Materials
Research into fluorinated pyrazole compounds has explored their potential applications in luminescent materials. These studies focus on the synthesis and characterization of novel compounds that could be used in optical devices and sensors. The structural features of these compounds, including the fluorine substituents, contribute to their promising optical and electronic properties (Yan-qing Ge et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(2-chlorobenzoyl)amino]-4-fluoro-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O3/c1-17-10(8(14)9(16-17)12(19)20)15-11(18)6-4-2-3-5-7(6)13/h2-5H,1H3,(H,15,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVMPANWDGSITK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzamido)-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

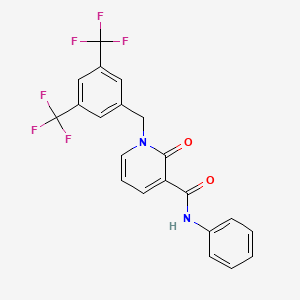


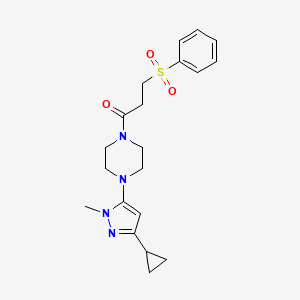
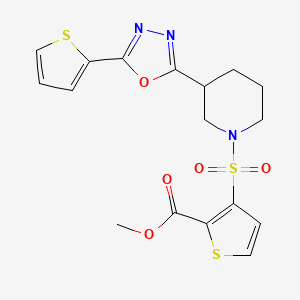
![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)
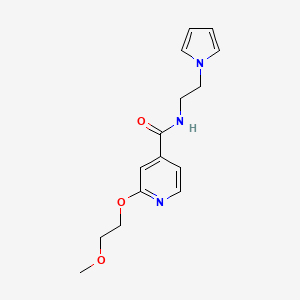
![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)
![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)
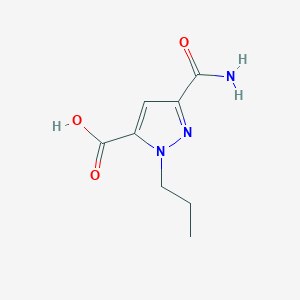
![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)